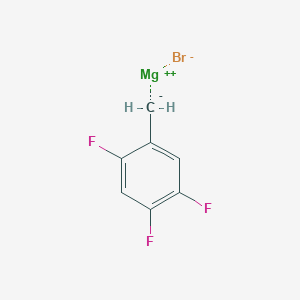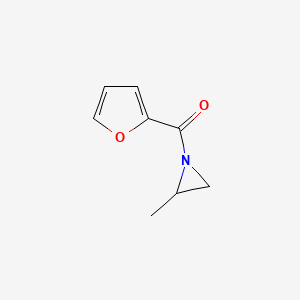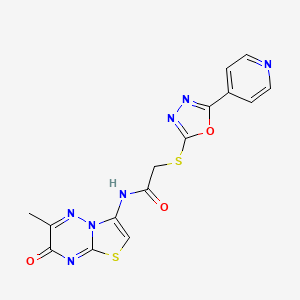![molecular formula C15H15N3 B12635758 (R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine CAS No. 1393176-04-9](/img/structure/B12635758.png)
(R)-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is a chiral compound that belongs to the class of benzimidazole derivatives. Benzimidazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound features a benzimidazole ring fused with a phenyl group and an ethanamine side chain, making it a versatile molecule for various applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine typically involves the following steps:
Formation of the Benzimidazole Ring: The benzimidazole ring can be synthesized by condensing an aromatic aldehyde with o-phenylenediamine in the presence of an acid catalyst. For example, the reaction of benzaldehyde with o-phenylenediamine in the presence of hydrochloric acid yields 1-phenyl-1H-benzo[D]imidazole.
Introduction of the Ethanamine Side Chain: The ethanamine side chain can be introduced via a reductive amination reaction. This involves the reaction of the benzimidazole derivative with an appropriate aldehyde or ketone, followed by reduction with a reducing agent such as sodium borohydride or lithium aluminum hydride.
Industrial Production Methods
Industrial production of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, high-pressure hydrogenation, and advanced purification techniques such as crystallization and chromatography.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the ethanamine side chain, to form corresponding imines or amides.
Reduction: Reduction of the benzimidazole ring can lead to the formation of dihydrobenzimidazole derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are commonly used.
Substitution: Reagents such as halogens, alkyl halides, and sulfonyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of imines or amides.
Reduction: Formation of dihydrobenzimidazole derivatives.
Substitution: Introduction of various functional groups such as halogens, alkyl, and sulfonyl groups.
Aplicaciones Científicas De Investigación
®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including antimicrobial, antiviral, and anticancer activities.
Industry: Utilized in the development of new materials and as a catalyst in various chemical reactions.
Mecanismo De Acción
The mechanism of action of ®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzymes and receptors, inhibiting their activity. This compound may also interfere with cellular pathways by modulating the activity of key proteins and enzymes.
Comparación Con Compuestos Similares
Similar Compounds
1-Phenyl-1H-benzo[D]imidazole: Lacks the ethanamine side chain but shares the benzimidazole core structure.
2-Phenyl-1H-benzo[D]imidazole: Similar structure with the phenyl group at a different position.
1-(1H-benzo[D]imidazol-2-YL)ethanamine: Similar structure without the phenyl group.
Uniqueness
®-1-(1-Phenyl-1H-benzo[D]imidazol-2-YL)ethanamine is unique due to its chiral nature and the presence of both the benzimidazole ring and the ethanamine side chain
Propiedades
Número CAS |
1393176-04-9 |
|---|---|
Fórmula molecular |
C15H15N3 |
Peso molecular |
237.30 g/mol |
Nombre IUPAC |
(1R)-1-(1-phenylbenzimidazol-2-yl)ethanamine |
InChI |
InChI=1S/C15H15N3/c1-11(16)15-17-13-9-5-6-10-14(13)18(15)12-7-3-2-4-8-12/h2-11H,16H2,1H3/t11-/m1/s1 |
Clave InChI |
PYHXHXAQVLKMDM-LLVKDONJSA-N |
SMILES isomérico |
C[C@H](C1=NC2=CC=CC=C2N1C3=CC=CC=C3)N |
SMILES canónico |
CC(C1=NC2=CC=CC=C2N1C3=CC=CC=C3)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Pyrido[2,3-d]pyrimidin-4(1H)-one, 1-propyl-7-[4-(2-pyridinyl)-1-piperazinyl]-](/img/structure/B12635679.png)
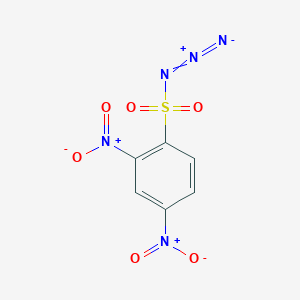
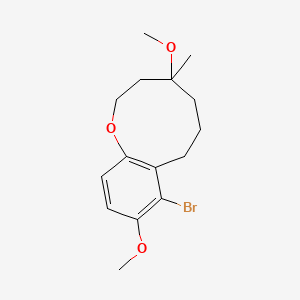
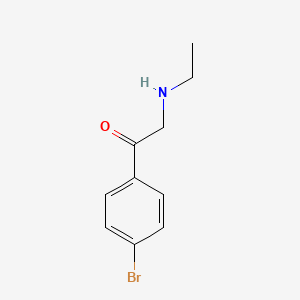
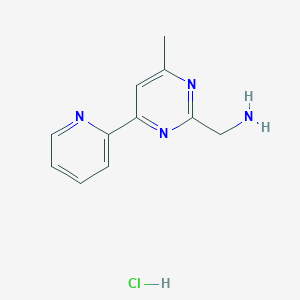
![4-Ethyl-3-[(4-methylphenyl)methyl]pyridine](/img/structure/B12635696.png)
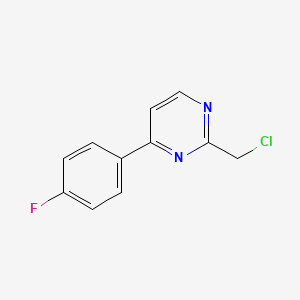
![S-[(3S,8S,9S,10R,13R,14S,17S)-10,13-dimethyl-17-octyl-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] dodecanethioate](/img/structure/B12635723.png)
![5-(1,3-Dimethylpyrazol-4-yl)-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-3-carbonyl chloride](/img/structure/B12635736.png)
